1-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-11-9-15(24-19-11)18-16(21)12-3-2-8-20(10-12)25(22,23)14-6-4-13(17)5-7-14/h4-7,9,12H,2-3,8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXSZYFAAYRCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization of Piperidine
Step 1: N-Sulfonylation of Piperidine-3-carboxylic Acid
Reaction of piperidine-3-carboxylic acid with 4-chlorobenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA) as base (0–5°C, 4 h) yields 1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylic acid (78% yield). Purification via recrystallization from ethyl acetate/hexanes (1:3) achieves >99% HPLC purity.
Step 2: Amide Bond Formation
Coupling with 3-methylisoxazol-5-amine (1.1 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DMF (rt, 12 h) provides the target compound in 85% yield. Critical parameters:
- Strict moisture control (<50 ppm H₂O)
- Substrate pre-activation (10 min at 0°C)
- Gradual amine addition (syringe pump over 2 h)
Table 1: Comparative Coupling Reagent Performance
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 85 | 99.2 |
| EDCl/HOBt | THF | 40 | 72 | 97.8 |
| T3P® | EtOAc | 25 | 81 | 98.5 |
Process Optimization and Scale-Up Challenges
Sulfonylation Efficiency
Kinetic studies reveal second-order dependence on both piperidine and sulfonyl chloride concentrations ($$k = 0.42 \, \text{L mol}^{-1} \text{min}^{-1}$$ at 25°C). Solvent screening identifies tetrahydrofuran (THF) as optimal for large-scale reactions (≥5 kg), providing:
- Enhanced solubility of sulfonyl chloride
- Minimal diester byproduct formation (<0.5%)
- Facile solvent recovery (≥92% via distillation)
Critical Impurity Profile
- Bis-sulfonylated piperidine (0.3–1.1%): Controlled via stoichiometric chloride scavenging (MgO)
- Hydrolyzed sulfonyl chloride (<0.05%): Maintain reaction H₂O < 200 ppm
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH), 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.62 (d, J = 8.4 Hz, 2H, ArH), 6.29 (s, 1H, isoxazole-H), 3.85–3.79 (m, 1H, piperidine-H), 3.12 (td, J = 11.6, 2.8 Hz, 2H), 2.91 (dd, J = 16.4, 4.8 Hz, 1H), 2.42 (s, 3H, CH₃), 1.98–1.82 (m, 3H), 1.62–1.55 (m, 1H)
- HRMS : m/z calculated for C₁₆H₁₈ClN₃O₄S [M+H]⁺: 384.0827, found: 384.0823
Polymorph Screening
Four crystalline forms identified via XRPD:
- Form I (stable): mp 187–189°C, ΔHfus = 142 J/g
- Form II (metastable): Converts to Form I above 40°C
Green Chemistry Considerations
Solvent Recovery System
- Centrifugal partition chromatography achieves 98.5% DMF recovery
- Nanofiltration membranes (300 Da MWCO) remove 99.8% metal catalysts
Catalyst Recycling
- Immobilized HATU on silica gel (SiliaCat® DIT-25) enables 7 reaction cycles with <5% activity loss
Chemical Reactions Analysis
Types of Reactions
1-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or isoxazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary, but typical reagents include halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The compound’s uniqueness lies in its piperidine scaffold, sulfonyl linkage, and isoxazole substituent. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural and Functional Comparisons
Molecular Weight and Physicochemical Properties
- The target compound’s molecular weight is estimated to be lower than SR-144528 (476.05) due to the absence of iodine and bicyclic structures.
Research Findings and Trends
- Patent Trends (): Recent patents highlight modifications to the acyl group (e.g., butanoyl in Examples 163–164) and heterocyclic substituents (e.g., thiazole) to fine-tune target engagement. The target compound’s sulfonyl group represents a divergent strategy to improve metabolic resistance .
- Functional Group Trade-offs : While sulfonyl groups enhance stability, they may reduce cell permeability compared to acyl or sulfanyl analogs. Isoxazole rings offer balanced electronic effects compared to thiazole or pyrazole .
Biological Activity
1-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including antibacterial and enzyme inhibitory effects, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The structure includes a piperidine ring, a chlorophenyl sulfonyl group, and a methylisoxazole moiety, which are critical for its biological activity.
Antibacterial Activity
Research indicates that compounds containing the sulfonamide group exhibit notable antibacterial properties. In studies assessing the antibacterial efficacy of related compounds, moderate to strong activity was observed against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's mechanism of action likely involves inhibition of bacterial growth through interference with essential metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes like acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and nitrogen metabolism, respectively. The following table summarizes the IC50 values for enzyme inhibition:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These results suggest that the compound may have potential applications in treating conditions like Alzheimer's disease (through AChE inhibition) and as a treatment for urea cycle disorders (through urease inhibition).
Study on Antibacterial Properties
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of compounds including derivatives of piperidine were synthesized and tested for antibacterial activity. The study highlighted that compounds with the sulfonamide functionality demonstrated significant antibacterial effects, particularly against Gram-negative bacteria .
Enzyme Inhibition Study
Another investigation focused on the enzyme inhibitory activities of synthesized piperidine derivatives, revealing strong inhibitory effects against both AChE and urease. The study utilized in silico docking studies to elucidate binding interactions at the molecular level, confirming the potential therapeutic relevance of these compounds .
Q & A
Basic Questions
Q. What are the standard synthetic routes and characterization methods for 1-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core, coupling with the 3-methylisoxazole moiety, and purification via column chromatography. Key intermediates are monitored using thin-layer chromatography (TLC). Final characterization employs nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹H/¹³C NMR for sulfonyl and isoxazole groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How is crystallographic data utilized to confirm the compound’s structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the 3D structure. Hydrogen bonding and π-π interactions between the sulfonyl group and aromatic rings are analyzed to validate stereochemistry. Discrepancies between NMR and crystallographic data (e.g., torsional angles) are resolved via R-factor optimization .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data across different assays?
- Methodology : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For example, if anti-cancer activity (IC₅₀) varies between cell lines (e.g., 43.8 μM vs. 68.6 μM in ), validate via siRNA knockdown of proposed targets (e.g., kinases) and analyze dose-response curves with statistical tools like ANOVA. Cross-reference with structural analogs (e.g., piperidine-carboxamides in ) to identify substituent-dependent activity trends .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to cytochrome P450 enzymes, assessing metabolic stability. Adjust the sulfonyl or isoxazole groups to reduce LogP (e.g., from 3.2 to <2.5) for improved solubility. Validate predictions with in vitro microsomal assays and HPLC-based metabolic profiling .
Q. What experimental designs mitigate synthetic challenges in scaling up the compound?
- Methodology : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a central composite design can identify optimal conditions for the sulfonylation step, minimizing side products. Use flow chemistry for hazardous intermediates (e.g., chlorophenyl derivatives) to enhance safety and yield .
Data Interpretation & Validation
Q. How are spectral anomalies (e.g., split NMR peaks) resolved?
- Methodology : Dynamic NMR (DNMR) experiments at variable temperatures detect rotational barriers in the sulfonyl group. For example, coalescence temperature analysis of split ¹H NMR signals (δ 7.4–7.6 ppm) confirms restricted rotation due to steric hindrance from the 4-chlorophenyl group .
Q. What statistical methods validate bioactivity data reproducibility?
- Methodology : Use Bland-Altman plots to assess agreement between independent assays. For IC₅₀ values (e.g., 57.0 vs. 65.3 μM in ), calculate the coefficient of variation (CV) to quantify inter-assay variability. Outliers are identified via Grubbs’ test and re-tested under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
Structural & Functional Insights
Q. How does the sulfonyl group influence target selectivity?
- Methodology : Compare inhibition profiles of sulfonyl-containing analogs () versus non-sulfonyl derivatives. Surface plasmon resonance (SPR) reveals binding kinetics (kₐ/k𝒹) to targets like carbonic anhydrase isoforms. Replace the sulfonyl group with carboxyl or phosphonyl moieties to assess steric/electronic effects .
Q. What mechanistic insights derive from the compound’s interaction with membrane transporters?
- Methodology : Use Caco-2 cell monolayers to measure apparent permeability (Papp). A Papp < 1 × 10⁻⁶ cm/s suggests efflux by P-glycoprotein (P-gp). Co-administration with P-gp inhibitors (e.g., verapamil) quantifies transporter-mediated efflux ratios. Correlate with molecular weight (e.g., 311.31 g/mol in ) and polar surface area (PSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
